molecular formula C15H23ClO12 B14384581 Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol CAS No. 88207-75-4

Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol

Cat. No.: B14384581
CAS No.: 88207-75-4
M. Wt: 430.79 g/mol
InChI Key: GHQKYXCZFWYUKA-UHFFFAOYSA-N
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Description

Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol is a complex organic compound that features both acetic acid and a substituted benzene ring The benzene ring is substituted with a chlorine atom, a methyl group, and four hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol can be achieved through a multi-step process involving the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple hydroxyl groups, a chlorine atom, a methyl group, and an acetic acid moiety makes it a versatile compound for various applications.

Properties

CAS No.

88207-75-4

Molecular Formula

C15H23ClO12

Molecular Weight

430.79 g/mol

IUPAC Name

acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol

InChI

InChI=1S/C7H7ClO4.4C2H4O2/c1-2-4(9)6(11)3(8)7(12)5(2)10;4*1-2(3)4/h9-12H,1H3;4*1H3,(H,3,4)

InChI Key

GHQKYXCZFWYUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)O)Cl)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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